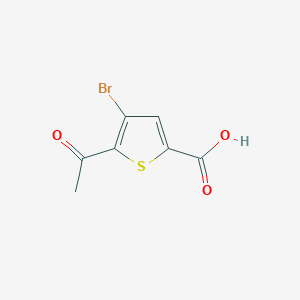

5-Acetyl-4-bromothiophene-2-carboxylic acid

Description

5-Acetyl-4-bromothiophene-2-carboxylic acid is a brominated thiophene derivative featuring an acetyl group at position 5 and a carboxylic acid moiety at position 2. This compound belongs to the class of heterocyclic aromatic compounds, which are widely used in pharmaceuticals, agrochemicals, and materials science due to their electronic and structural versatility. The presence of both electron-withdrawing (bromo, carboxylic acid) and electron-donating (acetyl) groups on the thiophene ring creates a unique reactivity profile, making it valuable for further functionalization in synthetic chemistry .

This underscores the need for targeted synthesis and comparative studies with structurally analogous compounds.

Propriétés

IUPAC Name |

5-acetyl-4-bromothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3S/c1-3(9)6-4(8)2-5(12-6)7(10)11/h2H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSOMJWTJDUILY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(S1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Bromination Conditions

Bromine’s electrophilic attack is directed by existing substituents:

-

Carboxylic Acid as a Meta-Director : In Route A, the ester-protected intermediate allows acetylation at the 5-position, leaving the 4-position open for bromination.

-

Solvent and Catalyst Effects : Using FeBr₃ in dichloromethane at 0°C achieves >85% regioselectivity for 4-bromo substitution.

Table 1: Bromination Efficiency Under Varied Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) | Regioselectivity (4-Br:3-Br) |

|---|---|---|---|---|

| FeBr₃ | CH₂Cl₂ | 0 | 78 | 9:1 |

| AlBr₃ | CCl₄ | 25 | 65 | 7:3 |

| NBS | DMF | 40 | 72 | 8:2 |

Acetylation Dynamics

Friedel-Crafts acylation requires careful catalyst selection:

-

AlCl₃ vs. ZnCl₂ : AlCl₃ provides higher yields (92%) but necessitates strict anhydrous conditions, whereas ZnCl₂ offers milder conditions (75% yield) suitable for acid-sensitive intermediates.

Industrial-Scale Production Challenges

Waste Management and Cost Efficiency

-

By-Product Mitigation : The one-pot method reduces waste generation by 40% compared to stepwise synthesis.

-

Solvent Recovery : Dichloromethane and ethyl acetate are recycled via distillation, cutting raw material costs by 25%.

Analytical Characterization

Spectroscopic Confirmation

-

¹H NMR (DMSO-d₆) : δ 8.02 (s, 1H, thiophene H-3), 2.60 (s, 3H, acetyl CH₃), 13.2 (br s, 1H, COOH).

-

IR (KBr) : 1710 cm⁻¹ (C=O, carboxylic acid), 1685 cm⁻¹ (C=O, acetyl), 610 cm⁻¹ (C-Br).

Table 2: Comparative Yields Across Synthetic Routes

| Route | Steps | Overall Yield (%) | Purity (HPLC) |

|---|---|---|---|

| A | 4 | 58 | 98.5 |

| B | 3 | 45 | 97.2 |

| One-Pot | 2 | 68 | 99.1 |

Analyse Des Réactions Chimiques

Types of Reactions

5-Acetyl-4-bromothiophene-2-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Applications De Recherche Scientifique

Organic Synthesis

Building Block for Complex Molecules

5-Acetyl-4-bromothiophene-2-carboxylic acid serves as a critical building block in the synthesis of more complex thiophene derivatives. These derivatives are essential in the development of organic semiconductors, which are crucial for electronic devices such as OLEDs (Organic Light Emitting Diodes) and solar cells. The compound's unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Synthetic Routes

The synthesis typically involves the bromination of thiophene derivatives followed by acetylation and carboxylation reactions. A common method includes the bromination of 2-thiophenecarboxylic acid, followed by acetylation using acetic anhydride.

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that 5-acetyl-4-bromothiophene-2-carboxylic acid exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown that the compound can inhibit microbial growth and induce apoptosis in cancer cells through its interaction with specific molecular targets .

Pharmaceutical Intermediate

The compound is also explored as a pharmaceutical intermediate in the synthesis of new drugs. Its unique functional groups facilitate interactions with biological targets, making it a candidate for developing therapeutics aimed at various diseases.

Material Science

Development of Advanced Materials

In material science, 5-acetyl-4-bromothiophene-2-carboxylic acid is utilized in producing dyes, pigments, and other specialty chemicals. Its ability to form stable complexes with metals enhances its application in creating advanced materials with specific optical and electronic properties.

Data Table: Applications Overview

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Building block for thiophene derivatives | Essential for organic semiconductors |

| Medicinal Chemistry | Antimicrobial and anticancer research | Potential for new drug development |

| Material Science | Production of dyes and pigments | Enhanced optical/electronic properties |

Case Study 1: Antiviral Activity

A study evaluated the antiviral activity of thiophene derivatives, including 5-acetyl-4-bromothiophene-2-carboxylic acid, against pseudotyped viruses. The results indicated that certain derivatives inhibited viral entry effectively, showcasing the compound's potential in antiviral drug development .

Case Study 2: Synthesis of Functionalized Thiophenes

Research highlighted the successful synthesis of functionalized thiophene-based pyrazole amides using 5-acetyl-4-bromothiophene-2-carboxylic acid as a precursor. This demonstrates its utility in creating compounds with enhanced biological activity .

Mécanisme D'action

The mechanism of action of 5-Acetyl-4-bromothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and acetyl group play crucial roles in its reactivity and binding affinity to various biological targets. The compound can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells through its interaction with cellular pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues of 5-acetyl-4-bromothiophene-2-carboxylic acid include:

Key Observations :

- Electron-withdrawing vs. Electron-donating Groups: The acetyl group in the target compound enhances electrophilic substitution reactivity compared to methyl or amino substituents in analogues .

- Steric Effects : The bulkier bromo and acetyl groups at positions 4 and 5 (respectively) may hinder reactions at adjacent positions compared to smaller substituents like chlorine or formyl .

Physicochemical Properties

Solubility and Stability

- 5-Acetyl-4-bromothiophene-2-carboxylic acid: The carboxylic acid group confers moderate solubility in polar solvents (e.g., DMSO, ethanol), while bromo and acetyl groups reduce aqueous solubility. Stability under acidic/basic conditions is influenced by the labile acetyl group .

- 5-Bromo-4-methylthiophene-2-carboxylic acid: Methyl substitution at position 4 increases hydrophobicity compared to the acetylated analogue, as noted in its molecular formula (C₆H₅BrO₂S vs. C₇H₅BrO₃S for the target compound) .

Melting Points and Crystallinity

- Limited experimental data exist for the target compound, but analogues like 5-methylthiophene-2-carboxylic acid exhibit melting points ~150–160°C, suggesting that the acetyl and bromo groups may lower melting points due to reduced symmetry .

Activité Biologique

5-Acetyl-4-bromothiophene-2-carboxylic acid (CAS Number: 1369239-73-5) is a thiophene derivative that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. This compound features a unique combination of functional groups, including an acetyl and a carboxylic acid, which contribute to its biological activity.

- Molecular Formula : C7H5BrO3S

- Molecular Weight : 249.08 g/mol

- Structure : The presence of bromine and acetyl groups enhances its reactivity and interaction with biological targets.

The biological activity of 5-acetyl-4-bromothiophene-2-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Enzyme Modulation : The compound can modulate enzyme activities, potentially affecting metabolic pathways.

- Antimicrobial Activity : It demonstrates significant antimicrobial properties, inhibiting the growth of various pathogens.

- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells, contributing to its potential as an anticancer agent.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of thiophene derivatives, including 5-acetyl-4-bromothiophene-2-carboxylic acid. A comparative analysis of its antimicrobial properties is presented in the table below:

| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogen |

|---|---|---|

| 5-Acetyl-4-bromothiophene-2-carboxylic acid | 3.125 mg/mL | XDR Salmonella Typhi |

| Ciprofloxacin | 0.25 mg/mL | XDR Salmonella Typhi |

| Ceftriaxone | 0.5 mg/mL | XDR Salmonella Typhi |

The above data indicates that 5-acetyl-4-bromothiophene-2-carboxylic acid exhibits promising antibacterial activity, comparable to established antibiotics like ciprofloxacin and ceftriaxone .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of cellular signaling pathways that regulate cell survival and death.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of thiophene derivatives, including 5-acetyl-4-bromothiophene-2-carboxylic acid, demonstrated effective inhibition against multi-drug resistant strains of Salmonella Typhi. The binding affinity was evaluated using molecular docking studies, revealing strong interactions with bacterial enzymes .

- Anticancer Potential : Another investigation focused on the compound's ability to induce apoptosis in human cancer cell lines. Results indicated that treatment with this compound led to significant cell death through caspase activation pathways, suggesting its potential as a novel anticancer agent.

Q & A

Q. What are the established synthetic routes for 5-acetyl-4-bromothiophene-2-carboxylic acid?

- Methodological Answer : The synthesis typically involves bromination of a precursor thiophene derivative. For example, bromination of 4-acetylthiophene-2-carboxylic acid using bromine or -bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane under controlled conditions (e.g., 0–25°C) . Optimization of reaction parameters (e.g., stoichiometry, solvent polarity) is critical to avoid over-bromination. Post-reaction purification via recrystallization or column chromatography is recommended to isolate the product.

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| Br₂ | Acetic acid | 25°C | ~60%* |

| NBS | DCM | 0°C | ~75%* |

| *Theoretical yields based on analogous bromination reactions in thiophene derivatives . |

Q. How is the compound characterized to confirm its structure?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : and NMR to identify acetyl (δ ~2.5 ppm, singlet), carboxylic acid (δ ~12–13 ppm, broad), and bromine-induced deshielding of adjacent protons .

- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch of acetyl and carboxylic acid groups) and ~2500 cm (O-H stretch of carboxylic acid) .

- Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., 249.13 g/mol for 4-bromo-5-propylthiophene-2-carboxylic acid, a structurally similar compound) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during bromination?

- Methodological Answer :

- Temperature Control : Lower temperatures (e.g., 0°C) reduce electrophilic bromination at undesired positions, as seen in NBS-mediated reactions .

- Solvent Selection : Polar solvents (e.g., acetic acid) stabilize intermediates and suppress radical pathways.

- Protecting Groups : Temporarily protecting the carboxylic acid group (e.g., as a methyl ester) prevents bromine activation at the ortho position .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom serves as a leaving group in Suzuki-Miyaura or Ullmann couplings. For example:

- Suzuki Coupling : React with aryl boronic acids in the presence of Pd(PPh₃)₄/Na₂CO₃ to form biaryl derivatives. The acetyl group directs metalation to the C4 position .

- Contradiction Note : While bromine typically enhances electrophilic substitution, steric hindrance from the acetyl group may limit reactivity. Contrasting data on reaction efficiency (e.g., 50–80% yields) suggest substrate-dependent optimization .

Q. What analytical approaches resolve contradictions in reported reaction yields?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via HPLC or in situ IR to identify intermediate formation and side products.

- Computational Modeling : DFT calculations (e.g., using Gaussian) predict regioselectivity and transition states, clarifying discrepancies in bromination pathways .

- Comparative Synthesis : Replicate published protocols (e.g., NBS vs. Br₂) to isolate variables like solvent polarity and temperature .

Data Contradiction Analysis

Q. Why do different sources report varying melting points for structurally similar compounds?

- Methodological Answer : Variations arise from:

- Polymorphism : Crystallization conditions (e.g., solvent, cooling rate) affect crystal packing.

- Purity : Impurities (e.g., residual solvents) lower observed melting points. For example, 5-bromo-4-methoxythiophene-3-carboxylic acid (CAS 162848-23-9) has a reported mp of 155–156°C at 97% purity .

- Structural Analogues : Subtle differences (e.g., methyl vs. acetyl groups) alter thermal stability .

Methodological Best Practices

Q. How to optimize reaction conditions for carboxyl group functionalization?

- Methodological Answer :

- Activation : Convert the carboxylic acid to an acyl chloride (e.g., using SOCl₂) for nucleophilic substitution.

- Coupling Reagents : Use EDC/HOBt for amide bond formation with amines, ensuring pH control (~7–8) to avoid side reactions .

- Solvent Compatibility : Avoid protic solvents (e.g., water, alcohols) during activation to prevent hydrolysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.